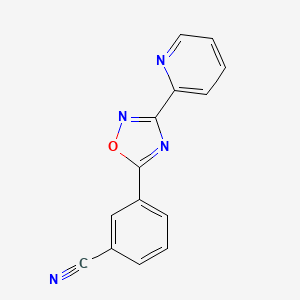

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Overview

Description

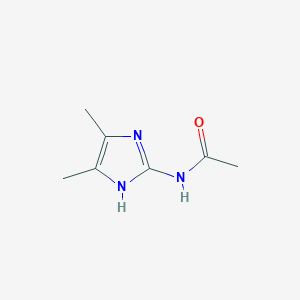

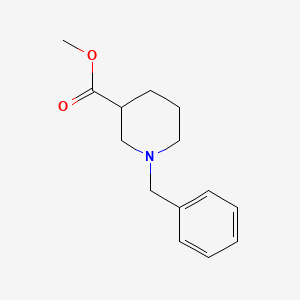

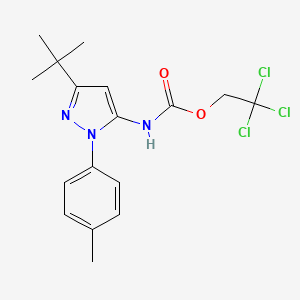

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (3-(3-P2O-5-BN)) is a chemical compound commonly used in scientific research. It is a heterocyclic compound with a pyridin-2-yl ring and an oxadiazol-5-yl ring attached to a benzonitrile group. It has been studied extensively in recent years due to its potential applications in fields such as medicine and biochemistry. The purpose of

Scientific Research Applications

Complexation and Structural Studies

Research has utilized derivatives of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile in complexation and structural studies. For instance, certain complexes with platinum group metals have been synthesized and characterized, focusing on their spectral and structural attributes. These studies have observed that the nitrile group in such compounds does not participate in complexation but remains as a free pendant group, indicating potential applications in designing compounds with specific binding and functional properties (Sairem et al., 2012).

Optical and Luminescence Properties

Derivatives have also been synthesized and characterized for their optical and fluorescence spectral characteristics, suggesting applications in fields such as material sciences and photonics. For example, the absorption and emission maxima of certain compounds have been found to be less correlated with substituent groups, indicating a degree of stability and predictability in their optical behaviors, which can be essential in applications like sensor design and photoluminescence (Ge et al., 2014).

Radioligand Development for PET Imaging

Specific analogs have been identified as candidates for positron emission tomography (PET) imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), a notable application in medical imaging and diagnostics. The development of such radioligands with high binding affinity and appropriate pharmacokinetic properties paves the way for their potential use in visualizing and quantifying receptor density and distribution in various medical conditions (Shimoda et al., 2016).

Synthesis and Characterization of Heterocyclic Derivatives

Researchers have synthesized and characterized mono- and bicyclic heterocyclic derivatives containing structures like 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These studies provide foundational knowledge for further exploration of these compounds in various fields, including pharmaceuticals and materials science (El‐Sayed et al., 2008).

Extraction and Selectivity Studies

Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and tested for their selectivity in extracting specific ions, such as americium(III) over europium(III), indicating potential applications in fields like nuclear chemistry and waste management (Weigl et al., 2003).

properties

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)14-17-13(18-19-14)12-6-1-2-7-16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBYFBUONCLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436689 | |

| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

CAS RN |

327056-18-8 | |

| Record name | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)